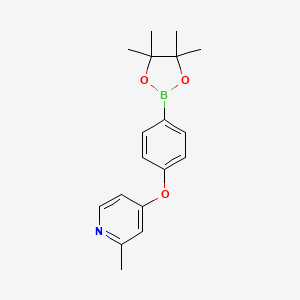
2-Methyl-4-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine: is an organic compound that features a pyridine ring substituted with a phenoxy group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine typically involves the following steps:
Formation of the Boronate Ester: The tetramethyl-1,3,2-dioxaborolane moiety is introduced through a reaction between pinacol and boronic acid derivatives.
Coupling Reaction: The boronate ester is then coupled with a halogenated pyridine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran or toluene.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the pyridine ring or the phenoxy group, depending on the reagents used.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Boronic acids.
Reduction: Reduced pyridine or phenoxy derivatives.
Substitution: Functionalized phenoxy-pyridine derivatives.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: It can serve as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Industry:
Material Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects primarily through its boronate ester moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in cross-coupling reactions, where the boronate ester facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved include the palladium catalyst and the base used in the reaction, which together enable the coupling process.
Comparison with Similar Compounds
- 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness: The uniqueness of 2-Methyl-4-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyridine lies in its specific substitution pattern, which combines the electronic properties of the pyridine ring with the steric and electronic effects of the boronate ester and phenoxy group. This combination makes it particularly effective in cross-coupling reactions and other synthetic applications.
Properties
Molecular Formula |
C18H22BNO3 |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
2-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine |
InChI |
InChI=1S/C18H22BNO3/c1-13-12-16(10-11-20-13)21-15-8-6-14(7-9-15)19-22-17(2,3)18(4,5)23-19/h6-12H,1-5H3 |
InChI Key |
MXCSPSVTLCWJEI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC(=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)
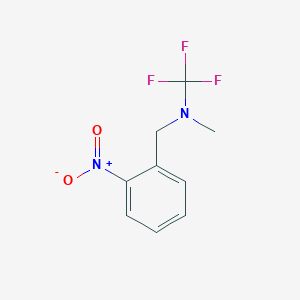
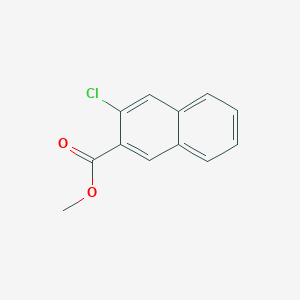
![6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)
![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)
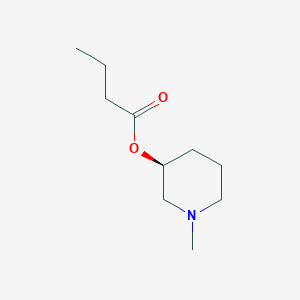
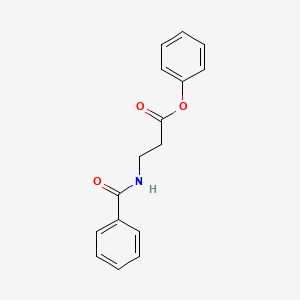
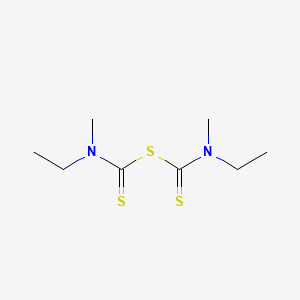
![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)

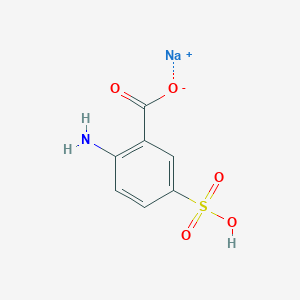
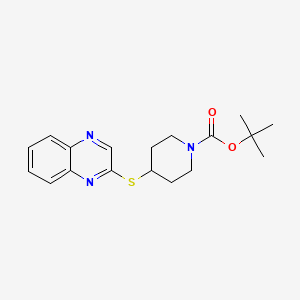
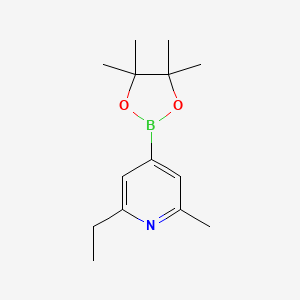
![4h-Imidazo[4,5,1-ij]quinoline-2,4(1h)-dione](/img/structure/B13974736.png)
